6-aminopurines

6-Aminopurine is a nucleoside analog derived from purine, an essential component of DNA and RNA. It contains an amino group attached to the 6-position of the purine ring. This compound plays a significant role in various chemical research areas due to its structural similarity to adenosine and its potential as a tool for studying purine metabolism and gene regulation.

In biological systems, 6-aminopurine can interfere with normal purine metabolism by competitively inhibiting xanthine oxidase, an enzyme involved in the degradation of purines. This inhibition leads to the accumulation of hypoxanthine and adenine within cells. Consequently, it is often used as a mutagenic agent and a tool for studying the effects of purines on cellular processes.

In medicinal chemistry, 6-aminopurine derivatives are also important in drug development, particularly in the treatment of certain types of cancer where abnormal purine metabolism can be targeted. Its applications extend to laboratory research, including studies on nucleotide biosynthesis and signaling pathways in cells.

Overall, 6-aminopurine serves as a versatile reagent and model compound with wide-ranging implications for biochemical, pharmacological, and pharmaceutical investigations.

| 構造 | 化学名 | CAS | MF |

|---|---|---|---|

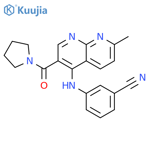

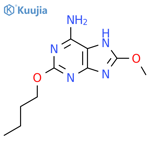

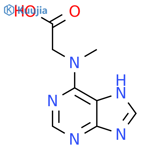

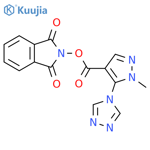

|

9-(4-methylpent-3-en-1-yl)-9H-purin-6-amine | 1383788-42-8 | C11H15N5 |

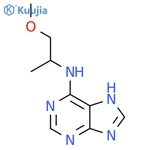

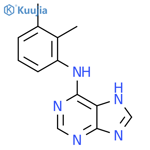

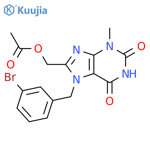

|

N-(1-Methoxypropan-2-yl)-9H-purin-6-amine | 537666-90-3 | C9H13N5O |

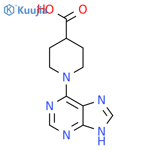

|

1-(9H-purin-6-yl)piperidine-4-carboxylic acid | 887833-27-4 | C11H13N5O2 |

|

2-(Butyloxy)-8-(methyloxy)-9H-purin-6-amine | 866268-31-7 | C10H15N5O2 |

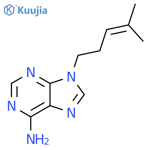

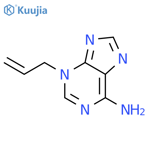

|

3-(2-Propenyl)adenine | 13532-34-8 | C8H9N5 |

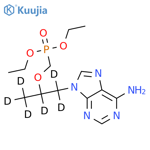

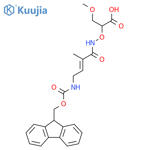

|

9-2-(Diethylphosphonomethoxy)propyl-d6 Adenine | 1020719-38-3 | C13H22N5O4P |

|

9-(3,5-dimethylphenyl)methyl-9H-purin-6-amine | 1410614-33-3 | C14H15N5 |

|

2-Methyl(7H-purin-6-yl)aminoacetic Acid | 1000933-27-6 | C8H9N5O2 |

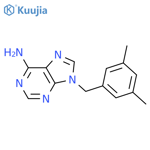

|

N-(2,3-dimethylphenyl)-9H-purin-6-amine | 525608-12-2 | C13H13N5 |

|

9H-Purin-6-amine,1-oxide | 700-02-7 | C5H5N5O |

関連文献

-

1. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45

-

Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

-

G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748

-

Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147

推奨される供給者

-

Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTDFactory Trade Brand reagents会社の性質: Private enterprises

-

Jinta Yudi Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

-

Shanghai Jinhuan Chemical CO., LTD.Factory Trade Brand reagents会社の性質: Private enterprises

-

河南东延药业有限公司Factory Trade Brand reagents会社の性質: Private enterprises

おすすめ商品

-

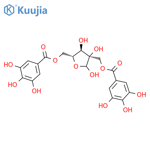

-

Hamamelitannin Cas No: 469-32-9

Hamamelitannin Cas No: 469-32-9 -

-

BRD4-BD1-IN-1 Cas No: 2761321-18-8

BRD4-BD1-IN-1 Cas No: 2761321-18-8 -